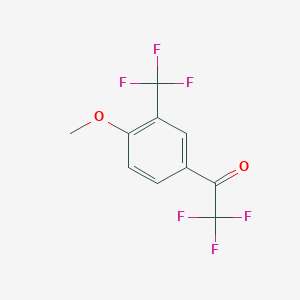

2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone

CAS No.:

Cat. No.: VC13547357

Molecular Formula: C10H6F6O2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F6O2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C10H6F6O2/c1-18-7-3-2-5(8(17)10(14,15)16)4-6(7)9(11,12)13/h2-4H,1H3 |

| Standard InChI Key | ZQHHRSAOVFDGJF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a phenyl ring substituted with a methoxy group (-OCH) at the 4-position and a trifluoromethyl group (-CF) at the 3-position. The ketone functional group (-CO-) is bonded to the 1-position of the ring, with three fluorine atoms attached to the adjacent carbon (2,2,2-trifluoroethyl group). This arrangement is represented by the SMILES notation COc1ccc(cc1C(F)(F)F)C(=O)C(F)(F)F .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 276.17 g/mol |

| CAS Number | 1417501-31-5 |

| IUPAC Name | 2,2,2-Trifluoro-1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone |

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl group (C=O) at 1723 cm, consistent with ketones . The trifluoromethyl groups exhibit strong C-F stretching vibrations between 1100–1250 cm. Nuclear Magnetic Resonance (NMR) data provide further insights:

-

H NMR: A singlet at δ 3.76 ppm corresponds to the methoxy group, while aromatic protons appear as doublets between δ 6.78–7.72 ppm .

-

C NMR: The carbonyl carbon resonates at δ 199.0 ppm, and the quaternary carbon bearing trifluoromethyl groups appears at δ 122.2 ppm (q, = 246 Hz) .

Synthesis and Manufacturing

Grignard Reaction-Based Synthesis

A patented method for synthesizing analogous trifluoromethyl acetophenones involves Grignard reagents. For example, 3-trifluoromethyl acetophenone is prepared via reaction of a Grignard reagent (derived from bromo(trifluoromethyl)benzene) with ketene in the presence of iron-based catalysts . This process achieves yields of 75–85% under controlled conditions (−10°C to 0°C) .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | −10°C to 0°C |

| Catalyst | Fe-ligand complex |

| Solvent | Aromatic hydrocarbons |

| Yield | 75–85% |

Purification Strategies

Purification often involves crystallization using cyclic saturated hydrocarbons (e.g., cyclohexane) to isolate the desired isomer . Chromatographic methods may also resolve structural analogs, as demonstrated in Ag(I)-catalyzed reactions producing cyclopropane derivatives .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity, enhanced by two trifluoromethyl groups, renders it soluble in organic solvents like dichloromethane and tetrahydrofuran (THF) . It exhibits stability under inert atmospheres but may degrade upon prolonged exposure to moisture or strong acids/bases.

Thermal Behavior

Differential Scanning Calorimetry (DSC) of similar trifluoromethyl ketones shows melting points ranging from 80–120°C, depending on substituents. Thermal decomposition typically occurs above 200°C, releasing fluorine-containing byproducts.

Applications in Research

Medicinal Chemistry

The trifluoromethyl group’s electron-withdrawing nature and metabolic stability make this compound a promising intermediate in drug discovery. Preliminary studies on analogs suggest activity against neurological targets, though specific mechanisms remain under investigation.

Materials Science

In polymer chemistry, fluorinated ketones serve as crosslinking agents or precursors for fluorinated monomers. Their low surface energy and chemical resistance are advantageous in coatings and electronic materials .

Agrochemical Development

Derivatives of trifluoromethyl acetophenones are intermediates in synthesizing strobilurin fungicides like trifluoxystrobin . The methoxy group in this compound may modulate bioavailability and environmental persistence.

Future Research Directions

-

Target Identification: Elucidate interactions with biological targets using crystallography and molecular docking.

-

Process Optimization: Develop greener synthesis routes to reduce reliance on hazardous solvents .

-

Material Innovations: Explore applications in organic electronics and liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume